![molecular formula C6H8N2O B1600622 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine CAS No. 253682-42-7](/img/structure/B1600622.png)
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Overview
Description
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound . It is also known as 5-Methyl-4,5,6,7-Tetrahydroisoxazolo pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is C6H8N2O . The InChI code is 1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H .Scientific Research Applications
Chemical Synthesis and Scaffolding
- Aldol Elaboration : The compound serves as a core scaffold, particularly in its form as 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-one. It's used for base-mediated aldol condensation to create new 3-alkenyl derivatives, acting as masked forms related to acylpyridone natural products (Jones et al., 2012).
- Dehydrogenation and Halogenation : This process involves the transformation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one to produce a suitable 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one. This acts as a scaffold for acylpyridone natural products and analogues (Jones et al., 2012).
Pharmacological and Biological Research
- Anticonvulsant Efficacy and Brain Amino Acid Levels : A study on the glia-selective γ-Aminobutyric Acid (GABA) transport inhibitor, 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol, showed its potential in influencing brain amino acid levels and anticonvulsant efficacy. This can be significant in the context of neurological research and therapeutic applications (Schousboe et al., 1986).
- Synthesis and Testing of Bicyclic 3-Isoxazolol Amino Acids : Research involving 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives aimed to understand the structural requirements of excitatory amino acid neurotransmitter receptors. Such studies contribute to our understanding of neurotransmitter functions and potential therapeutic applications (Madsen et al., 1986).
Therapeutic Agent Development
- Anticancer Activity : A study on 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives highlighted its potential as an anticancer agent. The study synthesized and characterized these derivatives, underscoring their relevance in pharmacological fields (Rao et al., 2018).
Therapeutic Agent Synthesis
- Design and Synthesis of Antagonists : The synthesis and structure-activity relationship (SAR) of a series of tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists, including their affinity, stability, and inhibitory profiles, demonstrates the role of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives in the development of new therapeutic agents (Swanson et al., 2016).
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDNAMSWMGZNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440615 | |
Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine | |
CAS RN |
253682-42-7 | |
Record name | 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.